molecular formula C18H21N5O B7021132 N-[2-(1-methylbenzimidazol-2-yl)propan-2-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

N-[2-(1-methylbenzimidazol-2-yl)propan-2-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B7021132
M. Wt: 323.4 g/mol
InChI Key: VBZAWJFILFLCIW-UHFFFAOYSA-N
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Description

N-[2-(1-methylbenzimidazol-2-yl)propan-2-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound that features a benzimidazole moiety and a cyclopenta[c]pyrazole ring

Properties

IUPAC Name

N-[2-(1-methylbenzimidazol-2-yl)propan-2-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O/c1-18(2,17-19-13-8-4-5-10-14(13)23(17)3)20-16(24)15-11-7-6-9-12(11)21-22-15/h4-5,8,10H,6-7,9H2,1-3H3,(H,20,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZAWJFILFLCIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC2=CC=CC=C2N1C)NC(=O)C3=NNC4=C3CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-methylbenzimidazol-2-yl)propan-2-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole intermediate, which is synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents . This intermediate is then alkylated with an appropriate alkyl halide to introduce the 1-methyl group.

The cyclopenta[c]pyrazole ring is formed through a cyclization reaction involving a suitable dicarbonyl compound and hydrazine . The final step involves the coupling of the benzimidazole intermediate with the cyclopenta[c]pyrazole derivative under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-methylbenzimidazol-2-yl)propan-2-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is unique due to the combination of the benzimidazole and cyclopenta[c]pyrazole moieties, which confer distinct chemical and biological properties. This dual functionality enhances its potential for diverse applications in research and industry .

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